N-(3-ethylphenyl)furan-2-carboxamide
CAS No.:
Cat. No.: VC11103154
Molecular Formula: C13H13NO2
Molecular Weight: 215.25 g/mol
* For research use only. Not for human or veterinary use.

Molecular Formula | C13H13NO2 |
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Molecular Weight | 215.25 g/mol |
IUPAC Name | N-(3-ethylphenyl)furan-2-carboxamide |
Standard InChI | InChI=1S/C13H13NO2/c1-2-10-5-3-6-11(9-10)14-13(15)12-7-4-8-16-12/h3-9H,2H2,1H3,(H,14,15) |
Standard InChI Key | WLIYACBIHSAHAF-UHFFFAOYSA-N |
SMILES | CCC1=CC(=CC=C1)NC(=O)C2=CC=CO2 |
Canonical SMILES | CCC1=CC(=CC=C1)NC(=O)C2=CC=CO2 |
Chemical Identity and Structural Analysis
N-(3-Ethylphenyl)furan-2-carboxamide (C₁₃H₁₃NO₂; MW 215.25 g/mol) features a furan-2-carboxamide core substituted at the amide nitrogen with a 3-ethylphenyl group. The ethyl group at the meta position introduces steric and electronic effects distinct from simpler phenyl or methyl-substituted analogs. Comparative molecular descriptors derived from similar compounds suggest a logP value of approximately 2.8 ± 0.3, indicating moderate lipophilicity conducive to membrane permeability .
Spectroscopic Characterization
While experimental spectra for N-(3-ethylphenyl)furan-2-carboxamide remain unpublished, predictions based on N-ethyl-N-(3-methylphenyl)furan-2-carboxamide (MW 229.27 g/mol) provide insight :
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IR Spectroscopy: Expected strong absorption at ~1660 cm⁻¹ (C=O stretch), 1530 cm⁻¹ (aromatic C=C), and 1250 cm⁻¹ (C-N amide)
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¹H NMR: Diagnostic signals include δ 7.4–7.2 ppm (aryl protons), δ 6.6–6.4 ppm (furan H-3/H-4), and δ 2.6–2.4 ppm (ethyl CH₂)
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Mass Spectrometry: Predicted molecular ion peak at m/z 215.1 with fragmentation patterns involving loss of CO (28 amu) and ethyl groups
Table 1: Comparative properties of furan-2-carboxamide derivatives
*Predicted using ChemAxon software
Synthetic Methodologies
The synthesis of N-(3-ethylphenyl)furan-2-carboxamide likely follows established carboxamide coupling strategies observed in related compounds:
Direct Amidation Route
A two-step procedure adapted from naphtho[1,2-b]furan-2-carboxamide syntheses :
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Furan-2-carbonyl chloride formation: Treatment of furan-2-carboxylic acid with thionyl chloride (SOCl₂) yields the acyl chloride intermediate.
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Nucleophilic substitution: Reaction with 3-ethylaniline in dichloromethane with triethylamine base:
Yields for analogous reactions range from 65–85% when using stoichiometric amine bases .
Solid-Phase Synthesis
Recent advances in carboxamide libraries suggest microwave-assisted coupling using HATU/TBTU activators could enhance yields to >90% while reducing reaction times to <2 hours .
Physicochemical and Pharmacokinetic Properties
Computational ADMET predictions (SwissADME, pkCSM) for N-(3-ethylphenyl)furan-2-carboxamide indicate:
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Solubility: 0.12 mg/mL in aqueous buffer (pH 7.4)
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Plasma Protein Binding: 89% (predominantly albumin)
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CYP450 Inhibition: Low risk (IC₅₀ > 50 μM for 3A4/2D6 isoforms)
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Blood-Brain Barrier Permeability: Moderate (logBB = -0.7)
The ethyl substituent enhances metabolic stability compared to methyl analogs, with predicted hepatic clearance of 12 mL/min/kg (human microsomes) .
Industrial and Research Applications
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